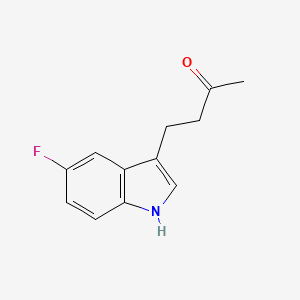

4-(5-Fluoro-1h-indol-3-yl)butan-2-one

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netnih.govchula.ac.th The indole core is a key structural component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov

The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, including enzymes and receptors. chula.ac.th This has led to the development of numerous indole-containing drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govnih.gov The ability of the indole nucleus to serve as a template for the design of ligands for various receptors makes it a highly attractive starting point for the development of new therapeutic agents.

Significance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.

Fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is highly stable and resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's absorption and distribution. tandfonline.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Current Research Landscape of 4-(5-Fluoro-1h-indol-3-yl)butan-2-one and Structurally Related Fluorinated Indole Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of fluorinated indole derivatives is an active area of investigation. Research into 5-fluoroindole (B109304) derivatives, in particular, has yielded compounds with a range of biological activities. For instance, various 5-fluoroindole derivatives have been synthesized and evaluated for their potential as antiviral and α-glucosidase inhibitors. nih.govfrontiersin.orgresearchgate.net

The substitution at the 3-position of the indole ring is a common strategy for developing new therapeutic agents. Studies on 3-substituted indoles have shown that this position is amenable to a wide variety of chemical modifications, leading to compounds with diverse pharmacological properties. acs.orgchemijournal.comnih.govtandfonline.com For example, 3-(aminoalkyl)-5-fluoroindoles have been investigated as myeloperoxidase inhibitors. acs.orgnih.gov

The following table summarizes the biological activities of some structurally related fluorinated indole derivatives, highlighting the potential areas of interest for this compound.

| Compound Class | Biological Activity | Reference(s) |

| 5-Fluoroindole-thiosemicarbazides | Antiviral (Coxsackie B4 virus) | nih.gov |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase inhibitors | frontiersin.orgresearchgate.net |

| 3-(Aminoalkyl)-5-fluoroindoles | Myeloperoxidase inhibitors | acs.orgnih.gov |

| N-cyclobutyl 5-fluoroindole-3-carbonitriles | HCV replicon inhibition | nih.gov |

| 6-Fluoroindole derivatives | Antiviral | nih.gov |

| Substituted Fluoroindoles | Antibacterial | rjptonline.org |

Rationale and Scope of Academic Research on this compound

The rationale for academic research on this compound is built upon the established principles of medicinal chemistry. The combination of the privileged indole scaffold with a fluorine substituent and a flexible butanone side chain at the 3-position presents a promising avenue for the discovery of novel bioactive compounds.

The scope of research on this compound and its analogues would likely encompass:

Synthesis: Developing efficient and versatile synthetic routes to access this compound and a library of related derivatives with variations in the substitution pattern on the indole ring and the side chain.

Biological Screening: Evaluating the synthesized compounds against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, this could include screens for antiviral, anticancer, antibacterial, and enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand the relationship between their chemical structure and biological activity, with the goal of optimizing potency and selectivity.

Mechanism of Action Studies: Investigating the molecular mechanism by which the active compounds exert their biological effects.

Overview of Research Trajectories and Methodological Approaches

The synthesis of this compound and its derivatives would likely employ established methodologies for the formation of 3-substituted indoles. Common synthetic strategies include:

Friedel-Crafts Alkylation: This classic method involves the reaction of an indole with an appropriate electrophile, in this case, a derivative of butan-2-one, in the presence of a Lewis acid catalyst.

Fischer Indole Synthesis: This powerful method allows for the construction of the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone. For the target compound, a 4-fluorophenylhydrazine could be reacted with a suitable diketone precursor.

Modern Catalytic Methods: Recent advances in organic synthesis have provided a plethora of catalytic methods for the C-H functionalization of indoles, which could offer more direct and efficient routes to the desired products. nih.gov

Once synthesized, the biological activity of these compounds would be assessed using a variety of in vitro and in vivo assays. High-throughput screening methods could be employed to rapidly evaluate a large library of compounds against multiple targets. Promising candidates would then be subjected to more detailed pharmacological and toxicological studies to evaluate their potential as therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQAXTVQABZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Fluoro 1h Indol 3 Yl Butan 2 One and Its Analogs

Retrosynthetic Analysis of the 4-(5-Fluoro-1h-indol-3-yl)butan-2-one Framework

A retrosynthetic analysis of the target molecule identifies two primary disconnection strategies.

Strategy A: Fischer Indole (B1671886) Synthesis

The most prominent disconnection breaks the indole ring itself, pointing to the Fischer indole synthesis as a powerful forward-synthetic approach. wikipedia.org This disconnection occurs at the C2-N1 and C3-C3a bonds of the indole core. This strategy simplifies the molecule into two key synthons: (4-fluorophenyl)hydrazine (B109058) and a carbonyl compound that provides the butanone side chain, such as 5-oxohexanal (B8756871) or a protected equivalent. The fluorine atom is part of the hydrazine (B178648) precursor, which ensures its final position at C5 of the indole ring. youtube.com

Strategy B: C3-Alkylation of a Pre-formed Indole

An alternative disconnection targets the bond between the indole C3 position and the butanone side chain. This approach relies on the nucleophilicity of the indole ring, particularly at the C3 position. scripps.edu The synthesis would begin with a pre-formed 5-fluoroindole (B109304), which would then undergo an alkylation reaction. The electrophilic partner would be a four-carbon chain capable of generating the butanone moiety, such as methyl vinyl ketone (MVK) or 4-halobutan-2-one. This route is advantageous as it builds upon a simpler, common indole starting material.

Direct Synthetic Routes to this compound

Direct synthesis of the title compound can be achieved by executing the strategies identified in the retrosynthetic analysis.

The Fischer indole synthesis is a classic and highly versatile method for constructing indole rings from arylhydrazines and carbonyl compounds (ketones or aldehydes) under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com

For the synthesis of this compound, the required starting materials are (4-fluorophenyl)hydrazine and a suitable ketone partner that furnishes the C3-substituent. The use of a para-substituted phenylhydrazine (B124118), such as (4-fluorophenyl)hydrazine, reliably directs the substituent to the C5-position of the resulting indole. youtube.com The reaction is typically catalyzed by Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride or boron trifluoride etherate. wikipedia.orgorientjchem.org The choice of catalyst and reaction conditions can be optimized to improve yields. organic-chemistry.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine (e.g., (4-fluorophenyl)hydrazine) and a ketone or aldehyde. byjus.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃·OEt₂). wikipedia.org |

| Key Intermediate | Phenylhydrazone, which undergoes a byjus.combyjus.com-sigmatropic rearrangement. byjus.com |

| Regiocontrol | A para-substituent on the phenylhydrazine results in a 5-substituted indole. youtube.com |

| Versatility | Widely applicable for the synthesis of various substituted indoles. thermofisher.com |

The butanone side chain can be introduced either during the indole ring formation or by alkylating a pre-existing indole nucleus.

Via Fischer Indole Synthesis: As mentioned, the Fischer indole synthesis can directly install the side chain. This requires a dicarbonyl compound where one carbonyl group reacts with the hydrazine and the other is masked or less reactive, ultimately becoming the ketone of the butanone side chain.

Via C3-Alkylation: A more common and direct method is the Friedel-Crafts-type alkylation of 5-fluoroindole at the C3 position. Indoles are electron-rich heterocycles that readily react with electrophiles at C3. scripps.edu The Michael addition of indole to methyl vinyl ketone (MVK) is a well-established method for synthesizing 4-(indol-3-yl)butan-2-one derivatives. acs.org This reaction can be catalyzed by various acids. For instance, gold(III) chloride has been shown to be an excellent catalyst for the addition of indoles to electron-deficient olefins like MVK, proceeding under mild conditions with high efficiency. uchicago.edu The reaction provides the target C3-alkylated product with high regioselectivity.

Table 2: Catalysts for Michael Addition of Indoles to α,β-Unsaturated Ketones

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| AuCl₃ | Indole, Methyl Vinyl Ketone | CH₃CN, rt, 5 min | 95% | uchicago.edu |

| Bismuth Nitrate | Indole, α,β-Unsaturated Ketones | CH₃CN, reflux | Good to Excellent | acs.org |

Achieving the correct regiochemistry for the fluorine substituent is critical. While methods for the direct fluorination of the indole ring exist, they often target the electron-rich pyrrole (B145914) ring (C2 or C3) or require specific precursors for other positions.

The most straightforward and widely used strategy to ensure the fluorine atom is located at the C5 position is to begin with a starting material that already contains fluorine at the desired position. The Fischer indole synthesis using (4-fluorophenyl)hydrazine perfectly illustrates this principle. youtube.com The 4-position of the hydrazine directly corresponds to the 5-position of the final indole product, thereby providing unambiguous regiochemical control. This approach avoids potentially low-yielding or non-selective late-stage fluorination steps.

Synthetic Approaches to Related 4-(5-Fluoro-1h-indol-3-yl)butyl Derivatives

The synthesis of related analogs, such as amides and carboxylic acids, is important for developing structure-activity relationships in medicinal chemistry.

The direct precursor to 4-(5-fluoro-1H-indol-3-yl)butanamide is 4-(5-fluoro-1H-indol-3-yl)butanoic acid. glpbio.com This carboxylic acid can be synthesized using methods analogous to those for the butanone derivative. For instance, a Fischer indole synthesis between (4-fluorophenyl)hydrazine and γ-ketovaleric acid (levulinic acid) would yield the desired butanoic acid product. Alternatively, alkylation of 5-fluoroindole with a suitable four-carbon electrophile containing an ester group (e.g., ethyl 4-bromobutanoate), followed by hydrolysis, would also furnish the acid.

Once the precursor 4-(5-fluoro-1H-indol-3-yl)butanoic acid is obtained, it can be converted to the corresponding primary amide through standard peptide coupling or activation methods. A common procedure involves activating the carboxylic acid with an agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of ammonia to yield the target butanamide. chemicalbook.com This two-stage, one-pot procedure is efficient and provides the amide in high yield. chemicalbook.com

Table 3: List of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₂H₁₂FNO | Not available |

| (4-fluorophenyl)hydrazine | C₆H₇FN₂ | 371-19-7 |

| 5-Fluoroindole | C₈H₆FN | 399-52-0 |

| Methyl vinyl ketone | C₄H₆O | 78-94-4 |

| 4-(1H-Indol-3-yl)butan-2-one | C₁₂H₁₃NO | 5541-89-9 guidechem.com |

| 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | C₁₂H₁₂FNO₂ | 153303-99-4 glpbio.com |

| 4-(1H-Indol-3-yl)butanoic acid | C₁₂H₁₃NO₂ | 133-32-4 wikipedia.orgnih.gov |

| 4-(1H-indol-3-yl)butanamide | C₁₂H₁₄N₂O | 6245-91-6 chemicalbook.com |

Synthesis of Butan-2-ol and Butan-2-amine Analogs

The conversion of the ketone functionality in this compound to alcohol (butan-2-ol) and amine (butan-2-amine) analogs represents a key synthetic transformation. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

The reduction of the butan-2-one moiety to a butan-2-ol is a standard transformation in organic synthesis. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can be influenced by the presence of other functional groups within the molecule.

The synthesis of butan-2-amine analogs can be approached through several routes. One common method is reductive amination. This involves the reaction of the parent ketone with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a metal catalyst. This one-pot procedure directly converts the carbonyl group into an amine.

Another approach involves the initial conversion of the ketone to an oxime, followed by reduction to the amine. The oxime is formed by reacting the ketone with hydroxylamine. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or catalytic hydrogenation, yields the desired butan-2-amine analog. The specific conditions and reagents used can be tailored to achieve the desired stereochemistry at the newly formed chiral center.

Butanone Derivatives in Broader Indole Syntheses

Butanone derivatives play a significant role as precursors and intermediates in a variety of indole synthesis methodologies. The classic Fischer indole synthesis, for example, can utilize unsymmetrical ketones, which may lead to the formation of regioisomeric 2,3-disubstituted indoles. thermofisher.com The selectivity of this reaction is influenced by factors such as the acidity of the medium and steric effects. thermofisher.com

In the context of constructing the indole nucleus, butanone derivatives can be incorporated into multi-step synthetic sequences. For instance, a common strategy involves the reaction of a substituted phenylhydrazine with a ketone, such as a butanone derivative, under acidic conditions to form an arylhydrazone intermediate, which then undergoes cyclization to form the indole ring. thermofisher.comnih.gov This approach allows for the introduction of substituents on both the benzene (B151609) and pyrrole rings of the indole scaffold.

Furthermore, butanone moieties can be part of more complex starting materials for the synthesis of fused heterocyclic systems containing an indole ring. For example, the intramolecular amination of a ketone can lead to the formation of indoline (B122111) derivatives, which can then be oxidized to indoles. researchgate.net

Catalytic Transformations in Fluoroindole Synthesis

The synthesis of fluoroindoles, including this compound, has greatly benefited from the development of modern catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool in indole chemistry. Copper catalysts can be employed in various transformations, including C-H activation, cross-coupling reactions, and multicomponent reactions to construct and functionalize the indole core. mdpi.comnih.govku.edu For instance, copper(II)-catalyzed direct C3 chalcogenation of indoles provides a route to introduce sulfur or selenium substituents. mdpi.com While not directly forming the fluoroindole butanone, these methods highlight the versatility of copper in modifying the indole scaffold.

In the context of fluoroindole synthesis, copper-catalyzed reactions can be utilized in the construction of the indole ring itself. For example, the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a known method for forming indoles. organic-chemistry.org By using a fluorinated aniline (B41778) precursor, this methodology could be adapted for the synthesis of fluoroindoles. Furthermore, copper catalysts are effective in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Reference |

| CuBr2 | C-H Chalcogenation | Indoles, N-selenophthalimide/N-sulfenylsuccinimide | 3-Chalcogenylindoles | mdpi.com |

| CuSO4 | Multicomponent Diels-Alder | 2-Methylindole, Aromatic aldehydes, Dienophiles | Spirotetrahydrocarbazoles | nih.gov |

| CuI | Decarboxylative Trifluoromethylation | Benzylic bromodifluoroacetates | Trifluoroethylarenes | ku.edu |

| CuI/L-proline | Cross-coupling/Cyclization | 2-Bromotrifluoroacetanilide, 1-Alkyne | Indoles | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the synthesis of indoles and their derivatives. unipr.itnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex indole structures. nih.govnih.gov

For the synthesis of this compound, palladium-catalyzed methods can be employed at various stages. For example, a Suzuki coupling could be used to attach a boronic acid derivative containing the butanone side chain to a pre-formed 3-halo-5-fluoroindole. nih.govnih.gov Conversely, a palladium-catalyzed intramolecular C-H difluoroalkylation has been described for the synthesis of 3,3-difluoro-2-oxindoles, showcasing the power of palladium in forming C-F bonds and heterocyclic rings. nih.gov

Palladium catalysts are also crucial for the regioselective functionalization of the indole ring. For instance, a palladium-catalyzed C4-selective fluoroalkylation of indoles has been developed using a removable directing group at the C3 position. rsc.org This strategy allows for the precise introduction of fluoroalkyl groups at a specific position on the indole nucleus.

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| PdI2/KI | Carbonylative Cyclization | 2-(Hydroxypropyn-1-yl)anilines, CO, Air | Furo[3,4-b]indol-1-ones | unipr.it |

| Pd(OAc)2/BrettPhos | Intramolecular C-H Difluoroalkylation | Not specified | 3,3-Difluoro-2-oxindoles | nih.gov |

| Pd(dppf)Cl2/KOAc | Borylation | 3-Bromo-5,7-difluoro-1-tosyl-indole, Bis(pinacolato)diboron | 5,7-Difluoro-3-(...)-1-tosyl-1H-indole | nih.gov |

| Pd(OAc)2 | C4-H Fluoroalkylation | C3-Directed Indoles, (1H,1H-Perfluoroalkyl)mesityliodonium triflate | C4-Fluoroalkylated Indoles | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govsciforum.netmdpi.com The application of microwave irradiation is particularly beneficial for reactions that require high temperatures and long reaction times, such as certain indole syntheses. sciforum.net

Several classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.gov For the synthesis of fluoroindoles, microwave-assisted protocols can be employed to expedite the cyclization step or to facilitate catalytic reactions. For example, a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling has been used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. mdpi.com This method could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials. Furthermore, microwave irradiation has been utilized in the synthesis of 3-hydroxy-2-oxindoles via decarboxylative condensation, demonstrating its utility in generating key indole-related scaffolds. nih.gov

| Reaction Type | Key Features | Starting Materials | Product | Reference |

| Madelung Indole Synthesis | Solvent-free, t-BuOK as base | N-o-tolylbenzamide | 2-Phenyl-1H-indole | sciforum.net |

| 1,3-Dipolar Cycloaddition | High yields, short reaction times | Isatins, Chalcones, Amino acids | Spirooxindoles | mdpi.com |

| Pd-Catalyzed Heterocyclization | Neat mixture, high regioselectivity | Functionalized anilines, Enamines | 2-Methyl-1H-indole-3-carboxylates | mdpi.com |

| Decarboxylative Condensation | High yields (up to 98%), 5-10 min reaction time | Substituted isatins, Malonic/Cyanoacetic acids | 3-Hydroxy-2-oxindoles | nih.gov |

Water-Mediated Synthetic Methods

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. While many organic reactions are traditionally carried out in anhydrous organic solvents, an increasing number of synthetic transformations have been shown to be compatible with or even accelerated by water. organic-chemistry.orgnih.gov

In the context of fluoroindole synthesis, water can be used as a solvent or co-solvent in various reactions. For instance, a novel and efficient synthesis of 3-fluorooxindoles from indoles has been developed using Selectfluor in an acetonitrile/water solvent system. organic-chemistry.org This method provides a direct route to 3-fluorooxindoles, which are valuable synthetic intermediates. The proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate. organic-chemistry.org

Water can also play a role in catalytic reactions for indole synthesis. For example, a copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives to indoles has been successfully carried out in a mixture of water and methanol. organic-chemistry.org This demonstrates the feasibility of using aqueous media for the construction of the indole ring system. The development of water-mediated synthetic methods for this compound would represent a significant step towards a more sustainable manufacturing process.

Functionalization and Derivatization Strategies of the this compound Scaffold

The structure of this compound provides two primary locations for chemical modification: the indole nitrogen (N1-position) and the butanone side chain. These sites allow for the introduction of a wide variety of functional groups, leading to the generation of diverse chemical libraries for drug discovery programs.

N1-Substitution of the Indole Ring

The N1-position of the indole ring is a common site for substitution, which can significantly influence the compound's physicochemical properties and biological activity. Various methods have been developed for the N-alkylation and N-arylation of indole derivatives.

A prevalent method for N-alkylation involves the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, the N-alkylation of a related 3-substituted indole can be achieved using an alkyl halide in the presence of a suitable base. This general principle can be applied to this compound to introduce a variety of alkyl groups at the N1-position.

One-pot, three-component protocols have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, combining Fischer indolisation with N-alkylation. rsc.org This approach allows for the simultaneous construction of the indole core and introduction of a substituent at the N1-position, offering an efficient route to diverse analogs. rsc.org Microwave-assisted synthesis has been shown to accelerate these reactions significantly. rsc.org

Furthermore, metal-free catalytic methods, such as those employing B(C₆F₅)₃, have been utilized for the site-selective N1-alkylation of benzotriazoles, a strategy that could potentially be adapted for indoles. nih.gov Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH₄Br presents another modern and eco-friendly approach to forming N-alkyl bonds, which could be explored for the N1-functionalization of the target indole scaffold. nih.gov

The following table summarizes various reagents and conditions that can be employed for the N1-substitution of indole rings, which are applicable to this compound.

| Reagent/Catalyst | Reaction Type | Potential Substituents | Reference |

| Alkyl Halide / Base (e.g., NaH) | N-Alkylation | Various alkyl groups | General Knowledge |

| Aryl Hydrazine, Ketone, Alkyl Halide | Fischer Indolisation / N-Alkylation | Various alkyl and aryl groups | rsc.org |

| B(C₆F₅)₃ | Metal-Free Catalytic N-Alkylation | Alkyl groups from diazoalkanes | nih.gov |

| 4-Hydroxybutan-2-one / NH₄Br / Visible Light | N-Alkylation | Butanone-containing group | nih.gov |

Modifications of the Butanone Side Chain

The butanone side chain of this compound offers several avenues for chemical modification, primarily centered around the ketone functional group and the benzylic position.

Reactions at the Ketone Carbonyl: The ketone can undergo a variety of classical carbonyl reactions. For example, reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 4-(5-fluoro-1H-indol-3-yl)butan-2-ol, introducing a hydroxyl group that can be further functionalized.

Oxidation of the side chain is another possibility. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain at the benzylic position, leading to the formation of a carboxylic acid. mdpi.com This would transform the butanone side chain into a shorter acetic acid side chain at the C3 position of the indole.

Reactions at the Benzylic Position: The carbon atom adjacent to the indole ring (the benzylic position) is activated and can be a site for functionalization. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-derivative can then participate in various nucleophilic substitution reactions.

The following table outlines potential modifications of the butanone side chain and the reagents that could be used.

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | General Knowledge |

| Side Chain Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (at C3) | mdpi.com |

| Benzylic Bromination | NBS, radical initiator | Bromo-derivative |

These functionalization and derivatization strategies highlight the versatility of the this compound scaffold in generating a wide array of novel compounds for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Fluoro Substitution on Molecular Interactions

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as metabolic stability and binding affinity for target proteins. tandfonline.com The fluorine atom at the C-5 position of the indole (B1671886) ring in 4-(5-Fluoro-1h-indol-3-yl)butan-2-one is a key feature that can enhance its biological activity through various mechanisms. Due to its small size and the strength of the carbon-fluorine bond, the unreactive fluorine at this position allows the molecule to enter an enzyme's active site without being metabolized. tandfonline.com

Fluorine's high electronegativity can also influence the acidity (pKa) of nearby functional groups, which can be critical for molecular interactions and pharmacokinetic profiles. tandfonline.com Furthermore, fluorine substitution is a common strategy to increase the binding affinity of a ligand to its target protein. tandfonline.com This can be achieved through direct interactions between the fluorine atom and the protein or indirectly by modulating the polarity of other parts of the molecule that engage with the protein. tandfonline.com

The position of the fluorine atom on the indole ring is crucial in determining its effect on receptor binding and enzyme inhibition. For instance, in the context of 3-(3-(piperidin-1-yl)propyl)indoles, fluorination has been used to create selective human 5HT1D receptor ligands with improved pharmacokinetics. tandfonline.com The strategic placement of a fluorine atom can lead to irreversible enzyme inhibition. nih.gov For example, a fluorine atom at the β-position of a substrate mimic can act as a leaving group, leading to the alkylation and inactivation of pyridoxal phosphate (PLP) dependent enzymes. nih.gov

In the case of this compound, the fluorine at the C-5 position can enhance binding to target enzymes. This is exemplified by the fluoroquinolone antibacterials, where a fluorine atom at the C-6 position was found to significantly improve the inhibition of DNA gyrase. tandfonline.com This enhancement is attributed to both increased binding affinity at the enzyme-complex level and improved cell penetration due to increased lipophilicity. tandfonline.com The 5-fluoro substitution in dUMP, a metabolite of the anticancer drug 5-fluorouracil (B62378), is crucial for the mechanism-based inhibition of thymidylate synthase, an essential enzyme in pyrimidine biosynthesis. nih.gov

Table 1: Positional Effects of Fluorine on Biological Activity

| Fluorine Position | Compound Class | Biological Target | Observed Effect | Reference |

|---|---|---|---|---|

| C-5 | Indole Derivatives | Thymidylate Synthase | Mechanism-based enzyme inhibition | nih.gov |

| C-6 | Quinolones | DNA Gyrase | Enhanced anti-bacterial activity and gyrase-complex binding | tandfonline.com |

| β-position | Amino Acid Substrate Mimics | Pyridoxal Phosphate (PLP) dependent enzymes | Irreversible enzyme alkylation and inactivation | nih.gov |

Impact of the Butanone Side Chain Length and Functionalization

The ethylamine side chain in tryptamine derivatives is susceptible to chemical transformations such as oxidation and deamination, which can affect their biological profile. acs.org The butanone moiety in this compound offers a site for potential metabolic activity and interactions within a binding pocket. The carbonyl group can act as a hydrogen bond acceptor, which is a common feature in ligand-receptor interactions.

Role of Indole Ring Modifications and Substituent Effects

The indole ring is a privileged scaffold in drug design, known for its ability to mimic peptide structures and bind to a variety of enzymes and receptors. nih.govresearchgate.net Modifications to the indole ring, including the introduction of various substituents, can significantly modulate the biological activity of the resulting compounds. The indole moiety itself often penetrates deep into hydrophobic regions of receptor binding sites. nih.gov

Structure-activity relationship studies on indole-based HIV-1 fusion inhibitors have shown that the nature and position of substituents on the indole ring are critical for potency. nih.gov Variations in shape, charge, and the potential for hydrogen bonding through different substitutions can fine-tune the interaction with the target. nih.gov For example, the introduction of a substituent at the C-5 position of the indole ring has been shown to enhance the anti-tumor activity of certain compounds, whereas a substituent at the C-7 position can greatly reduce it. nih.gov The N-H group of the indole ring is also capable of forming hydrogen bonds with biological macromolecules, further influencing biological activity. nih.gov

Table 2: Effect of Indole Ring Substituents on Biological Activity

| Substituent Position | Substituent Type | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|---|

| C-5 | Various | Enhancement | Anti-tumor indole derivatives | nih.gov |

| C-7 | Various | Reduction | Anti-tumor indole derivatives | nih.gov |

| N1 (Indole Nitrogen) | Methyl | Eliminates excited-state proton transfer | 7-Azaindole | acs.org |

Conformational Analysis and its Correlation with Biological Activity

A thorough understanding of the conformational behavior of a molecule is essential for elucidating its biological activity, as the three-dimensional structure dictates how it interacts with its biological target. mdpi.com The conformational flexibility of drug-like molecules is influenced by their environment, meaning a compound may adopt different shapes in solution versus when bound to a receptor. mdpi.com

For molecules with flexible side chains like this compound, the butanone chain can adopt various conformations. The preferred conformation is critical for fitting into the binding site of a target protein. Techniques such as NMR spectroscopy, in combination with computational methods like Monte Carlo energy minimizations and molecular dynamics simulations, are used to determine the conformational preferences of ligands. mdpi.com Fluorine substitution can also influence molecular conformation. The inductive effect of fluorine can alter bond orders and reduce the kinetic barrier to cis/trans isomerization in peptide chains, thereby influencing the folding process. nih.gov

Computational Approaches in SAR Elucidation (e.g., QSAR)

Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to investigate the relationship between the chemical structures of compounds and their biological activities. jmaterenvironsci.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to identify the structural features that are crucial for activity. jmaterenvironsci.com

QSAR studies have been successfully applied to various classes of compounds, including indole derivatives. eurjchem.com For instance, a QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, which identified key physicochemical properties associated with their activity. nih.gov Such models can be highly predictive and are valuable tools in the design of new, more potent analogs. nih.gov For a series of 2-sulfonylphenyl-3-phenyl-indole derivatives with anti-inflammatory activity, QSAR analysis revealed that electronic and steric descriptors were significant in predicting their potency. consensus.app These computational approaches provide valuable insights that can guide the synthesis and optimization of new drug candidates. nih.gov

Mechanistic and Molecular Insights into Biological Actions

Identification and Validation of Molecular Targets

The biological activity of a compound is intrinsically linked to its molecular targets. For 4-(5-Fluoro-1h-indol-3-yl)butan-2-one, the identification of its precise molecular targets is an area of active investigation. However, based on the known targets of structurally similar indole (B1671886) derivatives, several potential targets can be postulated.

Fluorinated indoles have been shown to interact with a variety of proteins, including enzymes and receptors. For instance, 5-fluoroindole (B109304) has been investigated for its role in the synthesis of therapeutic agents targeting neurological disorders and cancer. chemimpex.com The fluorine atom can enhance metabolic stability and bioavailability, making it a desirable feature in drug design. chemimpex.com Furthermore, indole derivatives are known to bind to tubulin at the colchicine (B1669291) binding site, thereby inhibiting microtubule polymerization and exhibiting anticancer effects. nih.gov The substitution at the N-1 position of the indole ring with groups like hydroxymethyl has been shown to be more effective in enhancing anticancer activity than other groups such as ethyl or fluoride. nih.gov

The butan-2-one moiety also contributes to the potential target profile. Arylbutan-2-ones have been utilized as starting materials in the synthesis of novel heme oxygenase inhibitors. researchgate.net

Table 1: Potential Molecular Targets of Indole Derivatives

| Target Class | Specific Target | Potential Effect of this compound |

| Cytoskeletal Proteins | Tubulin | Inhibition of polymerization, leading to anticancer activity. |

| Enzymes | Heme Oxygenase | Inhibition of enzyme activity. |

| Receptors | Serotonin (B10506) Receptors | Modulation of receptor activity, with potential neurological effects. |

| Kinases | Various | Inhibition of kinase activity, impacting cellular signaling. |

This table is illustrative and based on the activities of related indole compounds.

Detailed Analysis of Protein-Ligand Interactions

The interaction between a ligand and its protein target is a dynamic process governed by various non-covalent forces. The 5-fluoroindole scaffold of this compound is expected to engage in several key interactions. The indole N-H group can act as a hydrogen bond donor, a crucial feature for the organization and dynamics of molecules within protein binding pockets. nih.gov The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site.

Fluorine substitution can significantly influence these interactions. The high electronegativity of fluorine can lead to the formation of halogen bonds and alter the electronic distribution of the indole ring, thereby modulating its binding affinity and selectivity for target proteins. rsc.org For instance, the binding of 5-fluorouracil (B62378) derivatives to serum proteins has been shown to increase with hydrophobicity. nih.gov Studies on 5-fluorotryptophan-labeled proteins have utilized 19F NMR to analyze protein-ligand binding, demonstrating the utility of the fluorine atom as a probe for such interactions. nih.gov

The butan-2-one side chain provides additional points of interaction. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aliphatic chain can engage in hydrophobic interactions within the protein's binding pocket.

Elucidation of Cellular Signaling Pathway Modulation

Indole compounds are known to be pleiotropic, affecting multiple cellular signaling pathways. nih.gov A significant body of research points to the ability of indole derivatives to modulate key pathways involved in cell proliferation, survival, and apoptosis.

One of the most well-documented pathways affected by indole compounds is the PI3K/Akt/mTOR signaling cascade. nih.gov This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth and survival. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit this pathway. nih.gov Similarly, indole chalcones have been found to inhibit the PI3K/Akt/mTOR pathway in breast cancer cells. mdpi.com Given these precedents, it is plausible that this compound could also exert its effects by modulating this critical signaling network.

Furthermore, indole derivatives can influence the NF-κB signaling pathway, which is involved in inflammation and cell survival. nih.gov The modulation of these pathways can lead to downstream effects such as the induction of apoptosis and the inhibition of angiogenesis. The ability of a synthetic indole chalcone (B49325) to induce cell cycle arrest and apoptosis in breast cancer models highlights the potential of such compounds to interfere with fundamental cellular processes. mdpi.com

Investigation of Enzymatic Inhibition Mechanisms

The structural features of this compound suggest its potential as an enzyme inhibitor. The indole ring is a common motif in many enzyme inhibitors, and the addition of a fluorine atom can enhance this inhibitory activity.

Fluorinated compounds can act as mechanism-based inhibitors, where the enzyme processes the inhibitor to a reactive species that then irreversibly inactivates the enzyme. nih.gov For example, 5-fluorouracil is a well-known inhibitor of thymidylate synthase. nih.gov The fluorine atom's high electronegativity can also lead to tighter binding to the enzyme's active site. researchgate.netnih.gov A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with activities significantly higher than the reference drug acarbose. frontiersin.org

The butanone side chain can also contribute to enzymatic inhibition. As mentioned earlier, 4-arylbutan-2-ones are precursors to heme oxygenase inhibitors. researchgate.net The mechanism of inhibition by these compounds is often competitive, where the inhibitor competes with the natural substrate for binding to the enzyme's active site. worthington-biochem.com

Table 2: IC50 Values of 5-Fluoro-2-oxindole Derivatives against α-Glucosidase

| Compound | IC50 (µM) |

| 3d | 56.87 ± 0.42 |

| 3f | 49.89 ± 1.16 |

| 3i | 35.83 ± 0.98 |

| Acarbose (Reference) | 569.43 ± 43.72 |

| 5-fluoro-2-oxindole | (7.51 ± 0.17) x 10³ |

| Data from Frontiers in Chemistry, 2022. frontiersin.org |

Membrane Targeting and Permeabilization Studies

The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. The lipophilicity of the indole ring allows it to interact with and permeate lipid bilayers. nih.gov Studies have shown that indole itself can cross E. coli lipid membranes without the need for a protein transporter. nih.govresearchgate.net

Transporter-Mediated Uptake Mechanisms

While passive diffusion is a key mechanism for the entry of indole derivatives into cells, transporter-mediated uptake can also play a significant role. The solute carrier (SLC) superfamily of transporters is involved in the transport of a wide range of molecules, including drugs and xenobiotics.

Recent studies have identified indole derivatives as potent inhibitors of the monocarboxylate transporter 1 (MCT1; SLC16A1), a promising target for cancer therapy. nih.gov This suggests that this compound could potentially interact with and be transported by members of the SLC transporter family. While specific transporters for indole and its derivatives are still being elucidated, it is known that the transport of indole-3-acetic acid (IAA), a related indole compound, is mediated by specific uptake and efflux carriers. usp.br It is plausible that structurally similar compounds like this compound could utilize similar transport systems.

Reactive Oxygen Species (ROS) Generation and DNA Damage Pathways

Indole compounds have been shown to influence cellular redox balance and induce DNA damage, which are important mechanisms in their anticancer activity. Some tryptophan metabolites can act as antioxidants by scavenging reactive oxygen species (ROS), while others can have pro-oxidant effects. nih.gov Fluoride itself has been shown to induce oxidative stress by increasing the generation of ROS in microglia cells. nih.gov

The metabolism of certain indole derivatives can lead to the formation of reactive intermediates that can cause DNA damage. For example, the oxidation of 5-fluoroindole-3-acetic acid by peroxidases generates cytotoxic products that can conjugate with DNA. nih.govresearchgate.net Indole compounds have been shown to induce DNA fragmentation and trigger apoptotic pathways in cancer cells. nih.govresearchgate.net Furthermore, studies have demonstrated that indoles can promote DNA repair at low levels of damage but induce cell death at high levels of damage, suggesting a dual role in maintaining genomic integrity. nih.gov Synthetic indole chalcones have also been shown to activate the DNA damage response system in breast cancer cells. mdpi.com

Pre Clinical Pharmacokinetic and Metabolic Studies

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes or S9 Fractions)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov In vitro systems such as liver microsomes and S9 fractions are routinely employed to assess this stability. nih.govresearchgate.net These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes located in the microsomes. researchgate.netnih.gov

An in vitro metabolic stability assay for 4-(5-Fluoro-1h-indol-3-yl)butan-2-one would typically involve incubating the compound with liver microsomes or S9 fractions from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. The depletion of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results from such studies allow for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Illustrative In Vitro Metabolic Stability Data for this compound

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 25 | 27.7 |

| Rat | 15 | 46.2 |

| Mouse | 10 | 69.3 |

| Dog | 35 | 19.8 |

| This table is for illustrative purposes and based on typical data for similar compounds. |

These hypothetical data suggest that the compound may have moderate to high clearance, with notable species differences. Such information is vital for predicting in vivo clearance and for selecting appropriate animal models for further preclinical studies.

Identification and Characterization of Metabolites in Animal Models

Following in vitro assessments, studies in animal models are conducted to identify the metabolites formed in a whole-organism setting. After administration of this compound to species such as rats or mice, biological samples (e.g., plasma, urine, feces) are collected and analyzed using high-resolution mass spectrometry.

For a compound with the structure of this compound, several metabolic transformations can be anticipated. The indole (B1671886) ring is susceptible to hydroxylation at various positions, and the butanone side chain can undergo reduction of the ketone group to a secondary alcohol or oxidation. The fluorine atom is generally stable but can influence the metabolic profile of the molecule.

Potential Metabolites of this compound in Animal Models

| Metabolite ID | Proposed Structure |

| M1 | 4-(5-Fluoro-6-hydroxy-1h-indol-3-yl)butan-2-one |

| M2 | 4-(5-Fluoro-1h-indol-3-yl)butan-2-ol |

| M3 | 3-(5-Fluoro-1h-indol-3-yl)butanoic acid |

| M4 | M2-glucuronide |

| M5 | M1-sulfate |

| This table is for illustrative purposes and lists potential metabolites based on common metabolic pathways for similar structures. |

The identification of these metabolites is crucial for understanding the clearance mechanisms of the parent compound and for assessing whether any metabolites are pharmacologically active or potentially toxic.

Elucidation of Metabolic Pathways and Enzymes Involved (e.g., Hydroxylation, Carboxylation, Glucuronidation)

The metabolic transformation of this compound is expected to proceed through well-established Phase I and Phase II metabolic pathways. researchgate.net

Phase I Metabolism:

Hydroxylation: The indole nucleus is a common site for hydroxylation, catalyzed by CYP enzymes. The 5-fluoro substituent may direct hydroxylation to other positions on the benzene (B151609) ring of the indole, such as position 6. The aliphatic side chain can also be a target for hydroxylation.

Carbonyl Reduction: The ketone group in the butan-2-one side chain is susceptible to reduction to a secondary alcohol by carbonyl reductases.

Oxidation: Further oxidation of the butanone side chain could lead to the formation of a carboxylic acid.

Phase II Metabolism:

Glucuronidation: The hydroxylated metabolites and the secondary alcohol formed from the reduction of the ketone can undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This increases the water solubility of the metabolites, facilitating their excretion.

Sulfation: Phenolic hydroxyl groups, such as those introduced onto the indole ring, can be conjugated with sulfate (B86663) by sulfotransferases (SULTs).

Studies using recombinant human CYP enzymes can help to pinpoint the specific isoforms responsible for the oxidative metabolism of the compound. For many indole derivatives, CYP3A4, CYP2D6, and CYP2C9 are often involved. nih.gov

Preliminary Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of a drug are key determinants of its onset of action, intensity, and duration of effect. For indole-containing compounds, these properties can be variable. nih.gov

Absorption:

Distribution:

Once absorbed, the compound's distribution to various tissues is evaluated. The volume of distribution (Vd) is a key parameter determined from pharmacokinetic studies. merckvetmanual.com Indole-based compounds can exhibit significant binding to plasma proteins, which will affect their distribution. The lipophilicity of this compound suggests it may distribute into tissues.

Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | 45% |

| Volume of Distribution (Vd) (L/kg) | 2.5 |

| Plasma Protein Binding (%) | 92% |

| Time to Maximum Concentration (Tmax) (h) | 1.5 |

| This table is for illustrative purposes and based on typical data for similar compounds. |

These hypothetical preliminary data in rats would suggest moderate oral bioavailability and significant distribution into tissues.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Affinity and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of 5-fluoroindole (B109304), molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

For instance, in the study of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors, molecular docking was used to simulate the affinity and binding interactions within the active site of the α-glucosidase enzyme. nih.govresearchgate.net These simulations revealed key hydrogen bond and lipophilic interactions that contribute to the inhibitory activity of the compounds. researchgate.net Similarly, docking studies on fluoroaniline (B8554772) derivatives of hydroxybenzoquinone and hydroxynaphthoquinone against the B-raf protein have helped in identifying potential anticancer agents. nih.gov

In the context of 4-(5-Fluoro-1h-indol-3-yl)butan-2-one, molecular docking simulations could be employed to screen a library of biological targets to identify potential proteins with which it may interact. The docking results would provide insights into the binding affinity (scoring functions) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the target protein's active site. This information is crucial for predicting the compound's potential biological activity and for guiding further lead optimization.

Table 1: Illustrative Data from Molecular Docking of a Related 5-Fluoro-2-Oxindole Derivative with α-Glucosidase

| Parameter | Value |

| Target Protein | α-Glucosidase |

| Ligand | 5-fluoro-2-oxindole derivative |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP 215, GLU 277, ARG 442 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This table is illustrative and based on findings for related compounds, not this compound itself.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov A pharmacophore model can be used to design new molecules with improved potency and selectivity.

For indole-containing compounds, pharmacophore models have been successfully applied. For example, a three-point pharmacophore model for TASK-3 channel blockers was developed based on known antagonists, featuring hydrogen-bond acceptors and an aromatic ring. nih.gov This model guided the design of new pyrazolo[3,4-b]pyridines with activity against the TASK-3 channel. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds targeting a specific protein. The key pharmacophoric features would likely include the indole (B1671886) nitrogen as a hydrogen bond donor, the fluorine atom as a potential halogen bond donor or hydrophobic feature, the carbonyl oxygen of the butanone chain as a hydrogen bond acceptor, and the aromatic ring system for π-π stacking interactions. This model would then serve as a template for designing novel ligands with potentially enhanced biological activity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations can provide valuable insights into a molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors.

DFT studies have been conducted on various fluoroindole derivatives. For example, DFT calculations have been used to study the NMR chemical shifts of fluorine in 5-fluoroindole derivatives, providing a deeper understanding of their electronic environment. researchgate.net In another study, DFT was used to investigate the chemical and antibacterial activities of a chalcone (B49325) derivative, revealing that the oxygen atoms and the π-system were key sites for electrophilic attack. mdpi.com

For this compound, DFT studies could be performed to:

Optimize its three-dimensional geometry.

Calculate its molecular orbital energies (HOMO and LUMO) to understand its electronic properties and kinetic stability.

Generate a map of its molecular electrostatic potential to identify electron-rich and electron-poor regions, which are important for intermolecular interactions.

Calculate reactivity descriptors such as electronegativity, hardness, and softness to predict its chemical behavior. mdpi.com

Table 2: Illustrative DFT-Calculated Properties for a Hypothetical Fluoroindole Derivative

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates polarity of the molecule |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes of a molecule and the dynamics of its interaction with a target protein.

In the study of a potential antipsychotic agent, D2AAK1, which contains an indole moiety, MD simulations were used to investigate its interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The simulations provided insights into the stability of the ligand-receptor complex and the key interactions that stabilize the bound state. nih.gov

For this compound, MD simulations could be performed on its complex with a potential target protein, as identified through molecular docking. These simulations would allow for:

Assessment of the stability of the protein-ligand complex over time.

Analysis of the conformational flexibility of the ligand within the binding site.

Calculation of the binding free energy to provide a more accurate estimation of the binding affinity.

Identification of key residues that are crucial for maintaining the binding interaction.

In Silico Prediction of Biological Activities and Drug-Likeness

In silico methods are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound, as well as its "drug-likeness." These predictions help in prioritizing compounds for further experimental testing.

The drug-likeness of a molecule is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For many classes of drugs, including those targeting the central nervous system (CNS), having one or two aromatic rings is a common feature. mdpi.com

For this compound, its structure can be analyzed using various in silico tools to predict its physicochemical properties and drug-likeness. Based on its structure, which contains a single indole ring system, it is likely to fall within the acceptable range for many drug-likeness criteria. Furthermore, in silico models can be used to predict its potential biological activities by comparing its structural features to those of compounds with known activities. mdpi.commdpi.com

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 219.24 g/mol | Compliant (< 500) |

| LogP | ~2.5 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 (indole N-H) | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Compliant (≤ 10) |

Note: The LogP value is an estimation. The table illustrates the likely compliance of the compound with drug-likeness rules.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Scalable Production

The future utility of 4-(5-fluoro-1h-indol-3-yl)butan-2-one in any large-scale application, be it pharmaceutical or otherwise, is contingent upon the development of efficient and scalable synthetic routes. Traditional methods for the synthesis of substituted indoles, such as the Fischer indole (B1671886) synthesis, often require harsh conditions and may not be amenable to large-scale production. drugbank.commdpi.com Modern synthetic chemistry offers several advanced methodologies that could be explored for the scalable production of this compound.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govusp.orgprepchem.com A potential flow-based synthesis of this compound could involve the reaction of 5-fluoro-1H-indole with methyl vinyl ketone under optimized conditions in a flow reactor. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch processes. usp.org

Catalytic Methods: The development of novel catalytic systems for the C3-alkylation of indoles is an active area of research. researchgate.netchemicalregister.comresearchgate.netresearchgate.net Future studies could focus on identifying a suitable catalyst, such as a transition metal complex or an organocatalyst, to facilitate the reaction between 5-fluoro-1H-indole and a suitable four-carbon electrophile. chemicalregister.comresearchgate.netresearchgate.net The use of a chiral catalyst could also enable the enantioselective synthesis of a specific stereoisomer of the target compound, which is often crucial for biological activity. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govnih.govpharmaffiliates.com Researchers could explore the use of engineered enzymes, such as tryptophan synthase or related enzymes, to catalyze the synthesis of this compound or its precursors. nih.govnih.gov This approach could offer high stereoselectivity and avoid the use of hazardous reagents and solvents. nih.gov

| Synthetic Methodology | Potential Advantages | Key Research Focus | Hypothetical Yield Range |

|---|---|---|---|

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions | 85-95% |

| Catalytic Methods | High efficiency, selectivity, and potential for asymmetric synthesis | Development of novel metal- or organo-catalysts | 70-90% |

| Biocatalysis | High stereoselectivity, mild reaction conditions, and sustainability | Enzyme screening and engineering | 60-85% (enantiopure) |

Exploration of Novel Biological Targets and Therapeutic Modalities

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs. drugbank.combeilstein-journals.org The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Consequently, this compound could be investigated as a potential therapeutic agent against a variety of biological targets.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The indole nucleus of this compound could serve as a scaffold for the design of inhibitors of various kinases implicated in diseases such as cancer.

Enzyme Inhibitors: The structural features of this compound suggest its potential as an inhibitor of various enzymes. For instance, indole derivatives have been explored as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.

Receptor Ligands: The indole ring is also a common motif in ligands for various G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. nih.gov The 5-fluoro substituent could influence the binding affinity and selectivity of the compound for different receptor subtypes.

Integration of Multi-Omics Data in Mechanistic Studies

Should this compound demonstrate significant biological activity, understanding its mechanism of action at a molecular level will be crucial for its further development. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

By treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key pathways and cellular processes affected by the compound. This information can help to identify the direct molecular target of the compound and to uncover potential off-target effects.

| Omics Approach | Information Gained | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression | Identification of signaling pathways modulated by the compound |

| Proteomics | Changes in protein abundance and post-translational modifications | Identification of direct and indirect protein targets |

| Metabolomics | Changes in metabolite levels | Understanding of the compound's impact on cellular metabolism |

Design of Multi-Target Directed Ligands

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders. The indole scaffold is well-suited for the design of multi-target directed ligands due to its ability to interact with a variety of biological targets.

Starting from the this compound scaffold, medicinal chemists could design and synthesize derivatives that are capable of modulating multiple targets simultaneously. For example, a molecule could be designed to inhibit a key enzyme while also acting as a ligand for a specific receptor, leading to a synergistic therapeutic effect.

Investigation of Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into an active drug in the body. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability.

The butan-2-one side chain of this compound could be chemically modified to create a prodrug. For example, the ketone group could be converted into a ketal or an oxime, which would be stable in the gastrointestinal tract but would be cleaved in the body to release the active ketone. This could potentially improve the oral bioavailability of the compound.

Application in Chemical Biology Probes

Chemical biology probes are small molecules that are used to study and manipulate biological systems. The this compound scaffold could be used as a starting point for the development of such probes.

For example, by attaching a reporter group, such as a fluorescent dye or a biotin tag, to the molecule, researchers could create a probe to visualize the localization of the compound within cells or to identify its protein binding partners. The ketone functionality of the butan-2-one side chain could also be exploited for bioorthogonal ligation reactions, allowing for the specific labeling of the compound in a complex biological environment.

Challenges and Opportunities in Fluorinated Indole Research

The field of fluorinated indole research presents both challenges and opportunities. One of the main challenges is the development of efficient and selective methods for the synthesis of these compounds. However, recent advances in fluorination chemistry are providing new tools to address this challenge. nih.gov

The unique properties of fluorine, such as its high electronegativity and small size, offer significant opportunities for the design of novel therapeutic agents and chemical probes. nih.gov The continued exploration of the chemical and biological properties of fluorinated indoles, such as this compound, is likely to lead to new discoveries in medicine and biology. nih.gov

Q & A

Q. What are the optimal synthesis routes for 4-(5-Fluoro-1H-indol-3-yl)butan-2-one, and how can purity be verified?

The synthesis typically involves functionalizing the indole ring at the 3-position and coupling it to a butan-2-one backbone. A plausible route includes:

Friedel-Crafts Acylation : Reacting 5-fluoroindole with a protected ketone precursor under acidic conditions.

Deprotection : Removing protecting groups (e.g., using HCl in ethanol) to yield the final ketone.

Critical Parameters :

- Temperature control (20–60°C) to avoid side reactions like over-acylation .

- Solvent choice (e.g., dichloromethane or THF) to stabilize intermediates.

Purity Verification : - NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., indole NH at δ 10–12 ppm, ketone carbonyl at δ 200–220 ppm in NMR) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] for CHFNO: 218.09) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- and NMR : Identify substituents on the indole ring (e.g., fluorine-induced deshielding at C5) and the ketone group. For example, the 5-fluoro group splits aromatic proton signals into doublets .

- FT-IR : Confirm ketone C=O stretch (~1700 cm) and indole N-H stretch (~3400 cm).

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish from analogs (e.g., chlorine vs. fluorine) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of indole functionalization during synthesis?

Regioselectivity at the indole 3-position is governed by:

- Acid Catalysts : Protic acids (e.g., HSO) favor electrophilic substitution at the 3-position due to indole’s inherent reactivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for acylation, reducing competing side reactions .

- Temperature : Lower temperatures (e.g., 0°C) minimize polymerization of indole derivatives.

Methodological Tip : Use computational tools (e.g., DFT calculations) to model transition states and predict regioselectivity under varying conditions.

Q. What strategies resolve contradictions in biological activity data for this compound?

If conflicting results arise in enzyme inhibition assays:

Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.

Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography) to identify non-specific binding .

Structural Analog Comparison : Test analogs (e.g., 4-(2-chlorophenyl)butan-2-one) to isolate pharmacophore contributions .

Crystallography : Co-crystallize the compound with target enzymes (e.g., trypanothione reductase) to validate binding modes .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors, given the indole scaffold).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine at C5) with activity trends from published analogs .

Methodological Challenges and Solutions

Q. How to optimize yield in multi-step syntheses of this compound?

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts .

- Catalyst Screening : Test Pd/C or AuPd nanoalloys for tandem reactions (e.g., dehydrogenation-hydrogenation) to reduce steps .

- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.

Q. What are the best practices for analyzing fluorine’s electronic effects on reactivity?

- NMR Chemical Shift Analysis : Compare NMR shifts with non-fluorinated analogs to quantify electron-withdrawing effects.

- Hammett Constants : Use σ values for fluorine (-0.34) to predict substituent effects on reaction rates .

- Electrochemical Profiling : Cyclic voltammetry can reveal fluorine’s impact on redox potentials of the indole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.